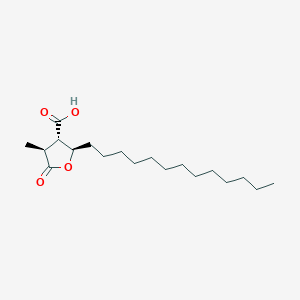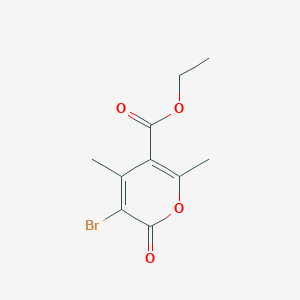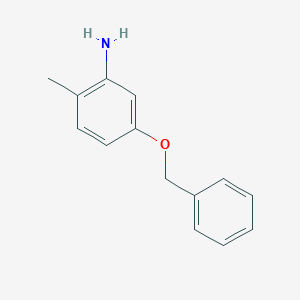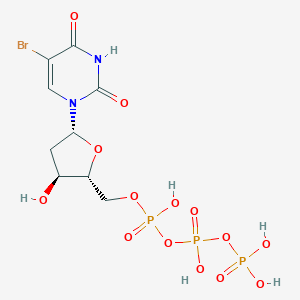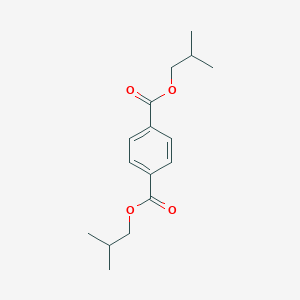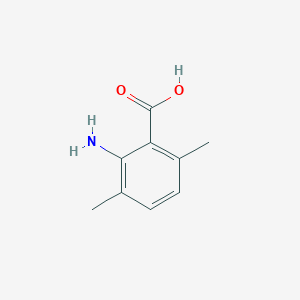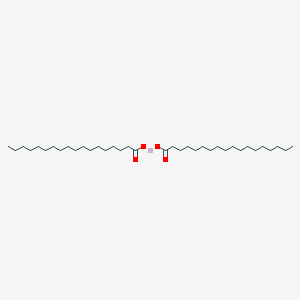
Beryllium;octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;octadecanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a type of beryllium salt that is formed by combining beryllium with octadecanoic acid. This compound has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Beryllium;octadecanoate has been studied for its potential applications in various fields. In material science, it has been used as a precursor for the synthesis of beryllium oxide nanoparticles. In biomedicine, it has been studied for its potential as an antimicrobial agent and as a contrast agent for imaging. In environmental science, it has been studied for its potential as a catalyst for the degradation of organic pollutants.
Mécanisme D'action
The mechanism of action of beryllium;octadecanoate is not well understood. However, it is believed to interact with cellular membranes and disrupt their structure and function. This can lead to cell death or dysfunction.
Biochemical and Physiological Effects
Beryllium;octadecanoate has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of bacterial and fungal strains. In vivo studies have shown that it can induce oxidative stress and inflammation in animal models. However, the exact mechanisms and implications of these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium;octadecanoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has potential applications in various fields. However, one limitation is that it is toxic and can pose a health hazard if not handled properly. Another limitation is that its mechanism of action and potential side effects are not well understood.
Orientations Futures
There are several future directions for the study of beryllium;octadecanoate. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in biomedicine, material science, and environmental science. Additionally, more research is needed to optimize the synthesis and purification methods for this compound.
Conclusion
Beryllium;octadecanoate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been studied for its biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential health hazards. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Beryllium;octadecanoate can be synthesized using different methods. One of the most common methods is the reaction of beryllium chloride with sodium octadecanoate in ethanol. The resulting product is then purified using recrystallization. Another method involves the reaction of beryllium nitrate with octadecanoic acid in ethanol. The product is then purified using column chromatography. The purity and yield of the product depend on the reaction conditions and the purification methods used.
Propriétés
Numéro CAS |
16687-38-0 |
|---|---|
Nom du produit |
Beryllium;octadecanoate |
Formule moléculaire |
C36H70BeO4 |
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
beryllium;octadecanoate |
InChI |
InChI=1S/2C18H36O2.Be/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
BJBMPMLMQJKBCU-UHFFFAOYSA-L |
SMILES |
[Be+2].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
[Be+2].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
